![molecular formula C11H8N2S B428307 3-Thiophen-2-ylimidazo[1,5-a]pyridine CAS No. 610276-08-9](/img/structure/B428307.png)
3-Thiophen-2-ylimidazo[1,5-a]pyridine
Overview
Description
3-Thiophen-2-ylimidazo[1,5-a]pyridine is a chemical compound . Imidazo[1,5-a]pyridine derivatives, including 3-Thiophen-2-ylimidazo[1,5-a]pyridine, have attracted attention due to their unique chemical structure, versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine derivatives have been used in various chemical reactions . They have been functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Optoelectronic Devices
“3-Thiophen-2-ylimidazo[1,5-a]pyridine” derivatives show great potential in the field of optoelectronics . They are used in the development of devices that convert electrical signals into photon signals and vice versa, such as light-emitting diodes (LEDs), laser diodes, and photodetectors .
Sensors
These compounds are also utilized in creating sensors . Their unique chemical structure allows them to interact selectively with various substances, making them suitable for detecting specific chemicals or environmental conditions .
Anti-Cancer Drugs
The pharmaceutical industry benefits from these derivatives in the development of anti-cancer drugs . Their biological properties are being explored for use in targeted cancer therapies .
Confocal Microscopy and Imaging
In microscopy and imaging, “3-Thiophen-2-ylimidazo[1,5-a]pyridine” serves as emitters . They are used in confocal microscopy to produce clearer images of cellular structures due to their luminescent properties .
Chemosensors
The compound’s selectivity with various metal ions makes it an excellent candidate for chemosensors . These are crucial for detecting specific ions in complex environments, which has applications in environmental monitoring and medical diagnostics .
Fluorophores
As a family of fluorophores, these compounds can be functionalized to tune their photophysical properties. They are characterized by high photoluminescent quantum yield and a large Stokes shift, making them valuable in scientific research where fluorescence is required .
Future Directions
Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that 3-Thiophen-2-ylimidazo[1,5-a]pyridine and similar compounds could have a wide range of future applications.
properties
IUPAC Name |
3-thiophen-2-ylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-9(4-1)8-12-11(13)10-5-3-7-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEMOICNGNRDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophen-2-ylimidazo[1,5-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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